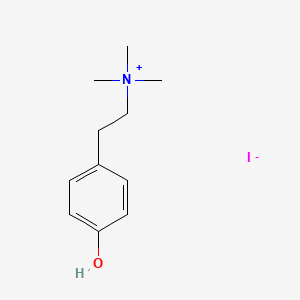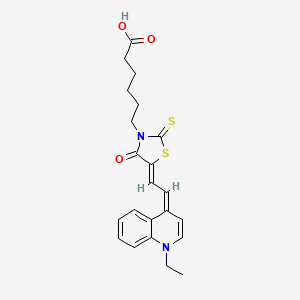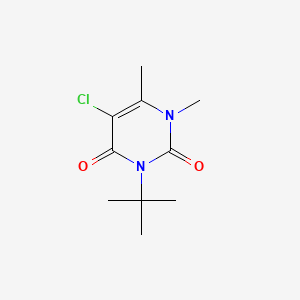
2,4(1H,3H)-Pyrimidinedione, 5-chloro-3-(1,1-dimethylethyl)-1,6-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4(1H,3H)-Pyrimidinedione, 5-chloro-3-(1,1-dimethylethyl)-1,6-dimethyl- is a synthetic organic compound belonging to the pyrimidinedione family This compound is characterized by its unique structure, which includes a pyrimidinedione core substituted with chlorine, tert-butyl, and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-chloro-3-(1,1-dimethylethyl)-1,6-dimethyl- typically involves multi-step organic reactions. One common method starts with the chlorination of 2,4(1H,3H)-pyrimidinedione to introduce the chlorine atom at the 5-position. This is followed by alkylation reactions to introduce the tert-butyl and methyl groups at the 3- and 1,6-positions, respectively. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent quality and scalability. Catalysts and optimized reaction pathways are employed to minimize by-products and maximize the yield of the desired compound.
化学反应分析
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 5-chloro-3-(1,1-dimethylethyl)-1,6-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield different products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation might produce a corresponding ketone or aldehyde.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes to study biological pathways. The presence of the chlorine and tert-butyl groups can enhance the compound’s binding affinity to certain biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may act as lead compounds in the development of new drugs for treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity. It can also be used in the production of specialty chemicals and intermediates for other industrial processes.
作用机制
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-chloro-3-(1,1-dimethylethyl)-1,6-dimethyl- involves its interaction with specific molecular targets. The chlorine and tert-butyl groups play a crucial role in the compound’s binding affinity and specificity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt biological pathways and lead to therapeutic effects.
相似化合物的比较
Similar Compounds
2,4(1H,3H)-Pyrimidinedione, 5-chloro-3-methyl-1,6-dimethyl-: Lacks the tert-butyl group, which may affect its binding properties and reactivity.
2,4(1H,3H)-Pyrimidinedione, 5-chloro-3-(1,1-dimethylethyl)-1-methyl-: Similar structure but with fewer methyl groups, potentially altering its chemical behavior.
2,4(1H,3H)-Pyrimidinedione, 5-chloro-3-(1,1-dimethylethyl)-6-methyl-: Differently substituted, which may influence its biological activity.
Uniqueness
The unique combination of chlorine, tert-butyl, and methyl groups in 2,4(1H,3H)-Pyrimidinedione, 5-chloro-3-(1,1-dimethylethyl)-1,6-dimethyl- provides it with distinct chemical and biological properties. These substitutions enhance its stability, reactivity, and potential as a lead compound in various applications.
This detailed overview highlights the significance of 2,4(1H,3H)-Pyrimidinedione, 5-chloro-3-(1,1-dimethylethyl)-1,6-dimethyl- in scientific research and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in multiple fields.
属性
| 7692-49-1 | |
分子式 |
C10H15ClN2O2 |
分子量 |
230.69 g/mol |
IUPAC 名称 |
3-tert-butyl-5-chloro-1,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15ClN2O2/c1-6-7(11)8(14)13(10(2,3)4)9(15)12(6)5/h1-5H3 |
InChI 键 |
SLTNKNQXAJOSFC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N(C(=O)N1C)C(C)(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



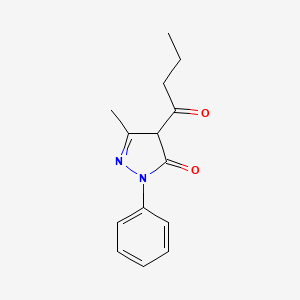
![N-[6-Chloro-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-yl]acetamide](/img/no-structure.png)
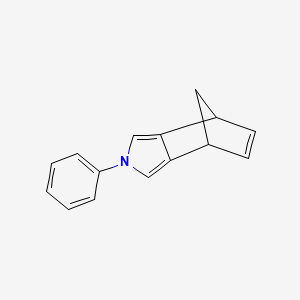
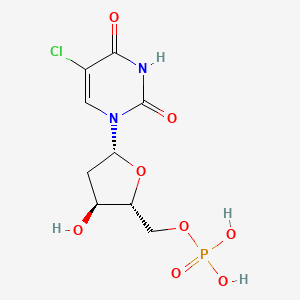
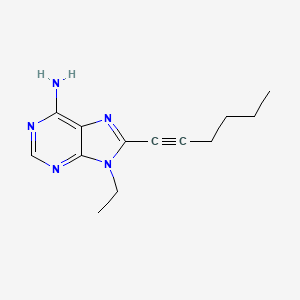
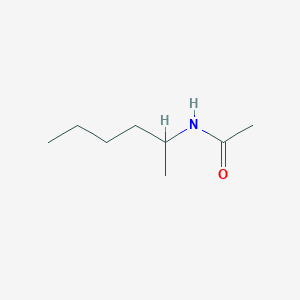
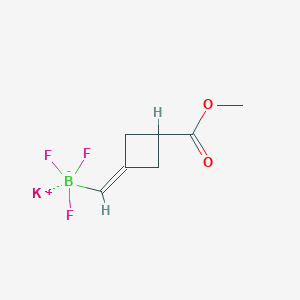

![2-Chloro-3-methyl-4-((1S,3R,5R)-1,3,6-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12925719.png)
